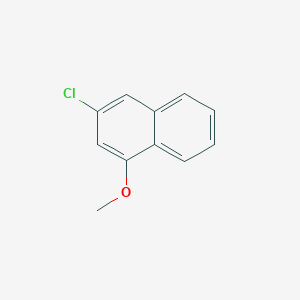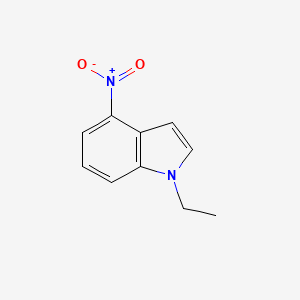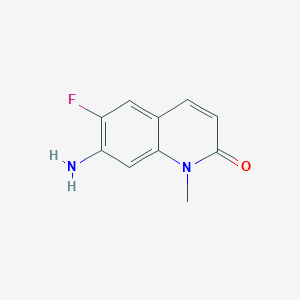
7-Amino-6-fluoro-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-6-fluoro-1-methylquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of a fluorine atom.
Methylation: Addition of a methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Materials Science: Applications in the development of advanced materials.
Mechanism of Action
The mechanism of action of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
7-Aminoquinoline: Lacks the fluoro and methyl groups.
6-Fluoroquinoline: Lacks the amino and methyl groups.
1-Methylquinolin-2(1H)-one: Lacks the amino and fluoro groups.
Uniqueness
The presence of the amino, fluoro, and methyl groups in 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one imparts unique chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
7-amino-6-fluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H9FN2O/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,12H2,1H3 |
InChI Key |
LLIOLZAXFMHYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=CC(=C(C=C21)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


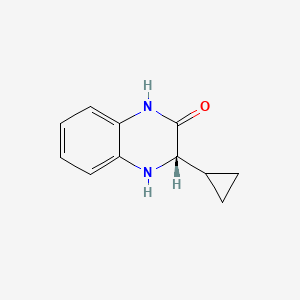
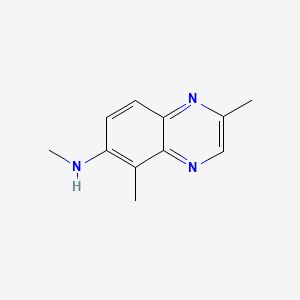
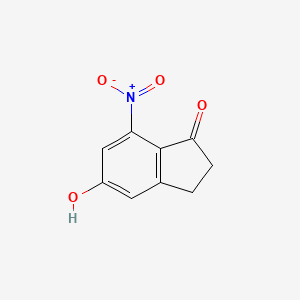
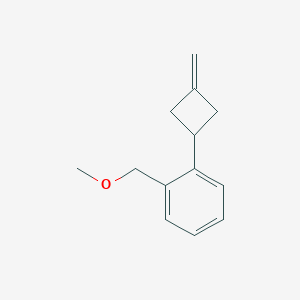

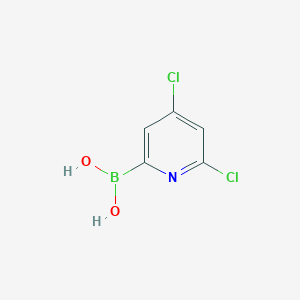
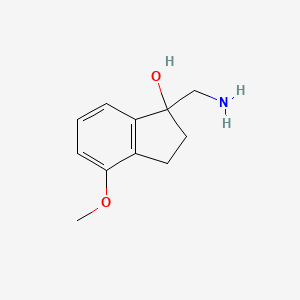

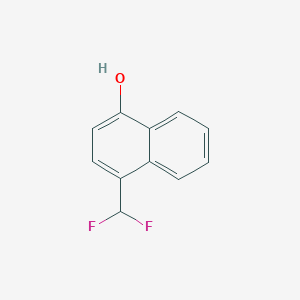
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
